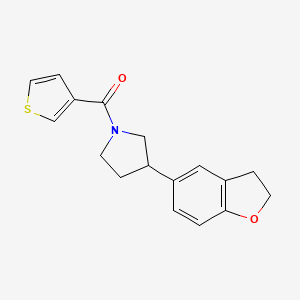

![molecular formula C19H27N3O4S2 B2503906 3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034260-83-6](/img/structure/B2503906.png)

3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

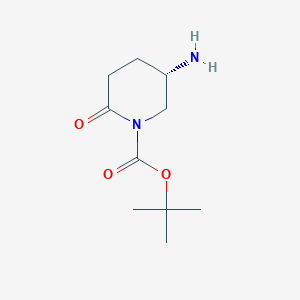

The compound "3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a complex molecule that appears to be related to sulfonamide derivatives, which are known for their medicinal properties, particularly as antibacterial agents. The structure suggests the presence of a benzoxazole moiety, a thiopyran ring, and a piperidine structure, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been described in the literature. For instance, a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide derivatives were synthesized through a multi-step process involving the reaction of aromatic ketones with aromatic aldehydes, followed by condensation with hydroxylamine hydrochloride, formaldehyde, and benzocaine or sulphanilamide . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, with modifications to incorporate the tetrahydrothiopyran and piperidinyl substituents.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. In the case of the compound , the benzoxazole and piperidine rings add complexity to the molecule, potentially affecting its binding affinity and selectivity to biological targets. The presence of a tetrahydrothiopyran ring could also influence the compound's lipophilicity and metabolic stability.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including transannulation, which is a process that involves the transformation of one ring system into another. An example of such a reaction is the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles to form 5-sulfonamidoimidazoles . This type of reaction demonstrates the chemical versatility of sulfonamide derivatives and their potential to be transformed into a wide range of heterocyclic compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of multiple ring systems and heteroatoms in the compound "this compound" suggests that it would have a complex set of properties. These could include a high degree of solubility in polar solvents due to the sulfonamide group, while the lipophilic rings could enhance membrane permeability. The compound's stability, melting point, and reactivity would be determined by the specific arrangement of its functional groups and the overall three-dimensional conformation.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

The synthesis of sulfonamide compounds involves innovative methodologies, including the Bohlmann-Rahtz heteroannulation for generating oxazole-thiazole-pyridine products, as demonstrated in the synthesis of dimethyl sulfomycinamate (Bagley et al., 2003). Another example is the use of intramolecular Diels-Alder reactions to create novel cyclic sulfonamides (Greig et al., 2001). These methods underscore the versatility of sulfonamides in synthesizing complex heterocyclic structures.

Biological Activities and Applications

Sulfonamide compounds exhibit a wide range of biological activities, making them valuable in developing new therapeutic agents. For instance, a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties showed significant antimicrobial activity against several microbial strains (Dalloul et al., 2017). This highlights the potential of sulfonamide-based compounds in antimicrobial drug development.

Additionally, the hybridization of sulfonamides with various heterocyclic moieties leads to compounds with enhanced biological activities. A review on two-component sulfonamide hybrids reports advancements in combining sulfonamides with triazole, thiadiazole, oxazole, and other heterocycles, resulting in hybrids with varied biological activities (Ghomashi et al., 2022). These hybrids are being explored for their therapeutic potential in a range of applications, including antimicrobial, antifungal, and anticancer treatments.

Eigenschaften

IUPAC Name |

3-methyl-2-oxo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S2/c1-21-17-12-16(2-3-18(17)26-19(21)23)28(24,25)20-13-14-4-8-22(9-5-14)15-6-10-27-11-7-15/h2-3,12,14-15,20H,4-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNKADHIDYYCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4CCSCC4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)